molecular formula C14H20FN3O2 B2430596 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one CAS No. 2380070-86-8

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one

Cat. No.: B2430596
CAS No.: 2380070-86-8
M. Wt: 281.331
InChI Key: NQXSSSGPIHXOAF-UHFFFAOYSA-N
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperidine ring, further connected to a methylbutanone group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine ring. This can be achieved through the fluorination of a pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions involving appropriate amine and carbonyl precursors.

    Coupling Reactions: The fluoropyrimidine and piperidine intermediates are then coupled using nucleophilic substitution or other coupling reactions to form the desired intermediate.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, along with catalysts such as palladium or platinum.

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients with desired biological activities.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring may interact with receptor proteins, modulating signal transduction pathways. These interactions result in the modulation of biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:

    1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: The presence of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.

    1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one: The methyl group in place of fluorine can affect the compound’s steric and electronic properties, leading to different reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-10(2)7-13(19)18-5-3-12(4-6-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXSSSGPIHXOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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